![molecular formula C21H18ClN5O2 B2504226 N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946312-53-4](/img/structure/B2504226.png)
N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a novel chemical entity that belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These derivatives are of significant interest due to their potential biological activities, including antitumor properties. The compound is structurally related to the compounds discussed in the provided papers, which focus on the synthesis and biological evaluation of similar pyrimidinyl pyrazole derivatives.
Synthesis Analysis
The synthesis of related compounds involves several key steps, starting with the preparation of aminopyrazole precursors, followed by intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Subsequent functionalization steps, such as N-allylation and N-propargyl alkylation, yield dipolarophiles that can undergo [3+2] cycloaddition reactions with arylnitrile oxides to form isoxazolines and isoxazoles . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring system. This bicyclic core is often substituted with various functional groups that can influence the compound's biological activity. The use of NMR, IR, and HRMS techniques is crucial for the complete characterization of these compounds, as they provide detailed information about the molecular framework and the nature of the substituents .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is highlighted by their ability to participate in [3+2] cycloaddition reactions, leading to the formation of isoxazolines and isoxazoles. These reactions are regiospecific and can result in the formation of unexpected products, such as deethoxycarbonylated isoxazoles, under certain conditions . The reactivity of these compounds can be further explored to synthesize a wide array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, including their cytotoxicity against tumor cell lines, is a key physical property that has been evaluated. Some derivatives have shown significant cytotoxicity in vitro and potent antitumor activity in vivo, without causing undesirable effects in animal models . These properties are essential for the development of new antitumor agents.
Relevant Case Studies
The provided papers do not detail specific case studies involving this compound. However, they do discuss the synthesis and biological evaluation of structurally related compounds. For instance, compounds with a 3-chloropyridin-2-yl group and a 3-fluoro-5-substituted phenylpiperazinyl group have been synthesized and shown to exhibit potent cytotoxicity and antitumor activity, which could serve as a basis for further research on the compound .
Scientific Research Applications
Anticancer Applications
Research has identified novel pyrazolopyrimidines derivatives demonstrating significant anticancer activities. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, showing promising results in inhibiting cancer cell growth. The structure-activity relationship analysis highlighted the importance of specific substituents in enhancing anticancer efficacy (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Activities
Compounds derived from pyrazolopyrimidine have also been explored for their anti-inflammatory and analgesic properties. Microwave-assisted synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety showed significant anti-inflammatory, analgesic, and antipyretic activities, suggesting their potential as new therapeutic agents in treating inflammation and pain-related disorders (Antre et al., 2011).
Antimicrobial Activity
Several studies have synthesized new pyrazolopyrimidine derivatives to investigate their antimicrobial efficacy. These compounds exhibited moderate to strong antimicrobial activity against a range of bacterial and fungal pathogens, making them interesting candidates for the development of new antimicrobial agents (El-sayed et al., 2017).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-14-7-8-15(11-18(14)22)25-19(28)9-10-26-13-23-20-17(21(26)29)12-24-27(20)16-5-3-2-4-6-16/h2-8,11-13H,9-10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKOZCELUMOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

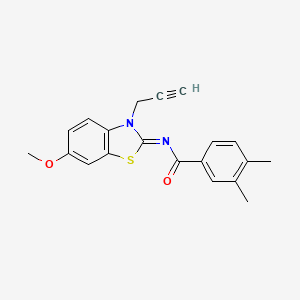
![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)
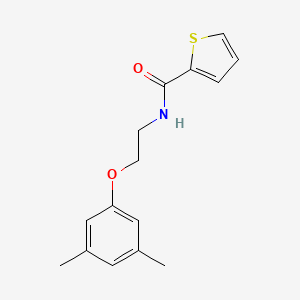
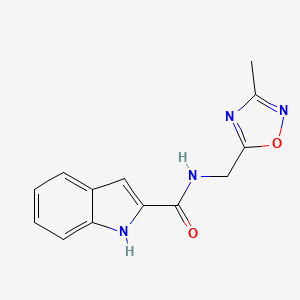
![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)
![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)
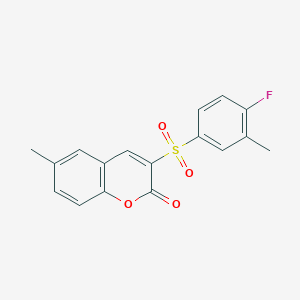
![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)
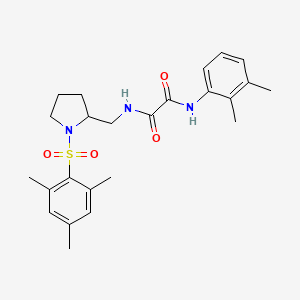
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)